3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea
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Overview
Description
3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound characterized by the presence of a benzhydryl group, a propyl chain, and a thiophen-3-ylmethyl moiety attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea typically involves the reaction of benzhydryl chloride with propylamine to form 3-benzhydryl-1-propylurea. This intermediate is then reacted with thiophen-3-ylmethyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzhydryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the thiophene ring can engage in π-π interactions with aromatic residues. The urea moiety can form hydrogen bonds with amino acid side chains, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-3-phenylurea: Similar structure but with a phenyl group instead of a thiophen-3-ylmethyl group.
1-Benzhydryl-3-phenylthiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness
3-Benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea is unique due to the presence of the thiophen-3-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-benzhydryl-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-2-14-24(16-18-13-15-26-17-18)22(25)23-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-13,15,17,21H,2,14,16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJVBGCZTQBOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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